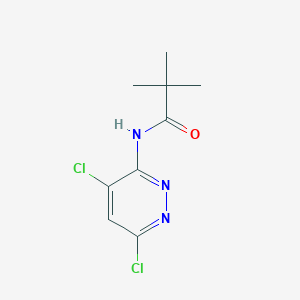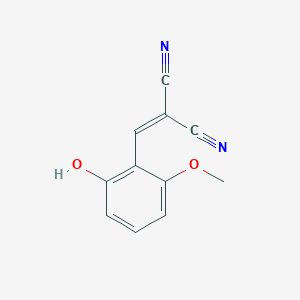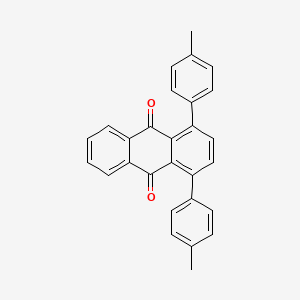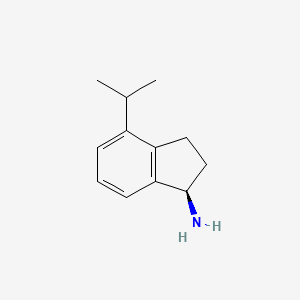
1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- is a chiral amine compound with the molecular formula C12H17N It is known for its unique structure, which includes an indane backbone with an amine group and an isopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 1H-Inden-1-one, 2,3-dihydro-4-(1-methylethyl)-, using a chiral catalyst to achieve the desired (1R)-configuration. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, and other derivatives.
Applications De Recherche Scientifique
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1S)-
- 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-
- 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylpropyl)-
Uniqueness
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- is unique due to its specific (1R)-configuration, which imparts distinct stereochemical properties. This chiral configuration can significantly influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1R)-4-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3/t12-/m1/s1 |
Clé InChI |
NPHWEMNGZGNWMP-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)C1=CC=CC2=C1CC[C@H]2N |
SMILES canonique |
CC(C)C1=CC=CC2=C1CCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




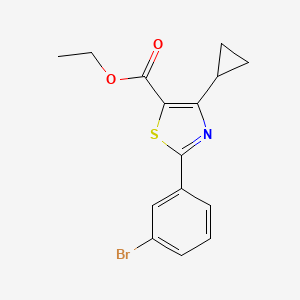
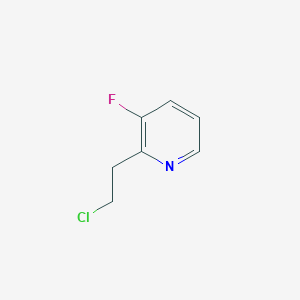
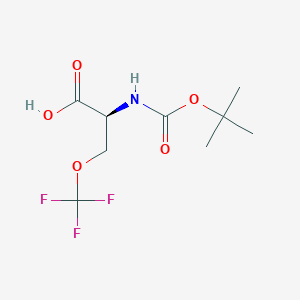
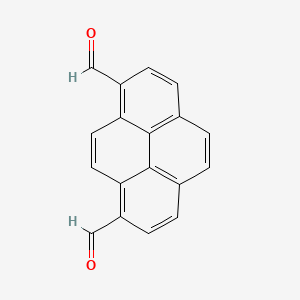
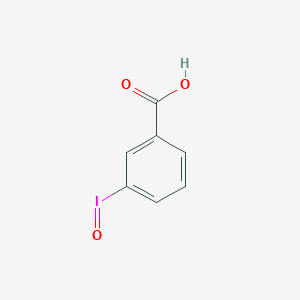

![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
